4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a chloro substituent at the 4-position and a methoxyphenyl group at the 1-position.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Industry: The compound can be used in the development of new materials with specific properties, such as electronic or photonic applications.
Mechanism of Action
Target of Action
Similar pyrazolo[3,4-d]pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Mode of Action
Related compounds have demonstrated significant anti-neuroinflammatory properties through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . A molecular docking study showed that these compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
Related compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play a crucial role in neuroprotection and anti-inflammatory responses.
Pharmacokinetics
Most of the synthesized pyrano[2,3-d]pyrimidine-2,4-dione analogues, which are structurally similar, were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Related compounds have exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
The degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into the cells . This could potentially influence the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-chloropyrazole with 4-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The methoxyphenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Comparison with Similar Compounds
4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolopyrimidine derivatives, such as:
4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: Lacks the methoxy group, which may affect its biological activity and solubility.
4-chloro-1-(4-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine: Contains a hydroxy group instead of a methoxy group, which can influence its reactivity and interactions with biological targets.
4-chloro-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine: The presence of a nitro group can significantly alter its electronic properties and biological activity.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c1-18-9-4-2-8(3-5-9)17-12-10(6-16-17)11(13)14-7-15-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQONTHNNIGLUIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365912 | |
Record name | 4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
650628-54-9 | |
Record name | 4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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